1-Butyl-2,3-dimethyl-1H-imidazol-3-ium

Thermal stability High-temperature applications Ionic liquids

Researchers often assume C2-methylated imidazolium ILs are drop-in replacements for C2-protonated analogs, but methylation at C2 eliminates the acidic proton, fundamentally disrupting cation-anion hydrogen bonding and altering viscosity, thermal stability, and aggregation behavior. • 14°C higher TGA onset temperature vs. C2-protonated analog-enables high-temperature lubricant and thermal fluid applications • 4.4 V electrochemical stability window with TFSI⁻ anion (1.65 mS cm⁻¹)-viable electrolyte for high-voltage supercapacitors and next-generation batteries • 4× lower critical aggregation concentration in water vs. bmim analog-fine-tunes phase separation in biphasic catalysis and liquid-liquid extraction Supplied as the cationic platform for task-specific ionic liquid formulation. Standard research quantities and bulk packaging available.

Molecular Formula C9H17N2+
Molecular Weight 153.24 g/mol
CAS No. 108203-89-0
Cat. No. B1597642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-2,3-dimethyl-1H-imidazol-3-ium
CAS108203-89-0
Molecular FormulaC9H17N2+
Molecular Weight153.24 g/mol
Structural Identifiers
SMILESCCCCN1C=C[N+](=C1C)C
InChIInChI=1S/C9H17N2/c1-4-5-6-11-8-7-10(3)9(11)2/h7-8H,4-6H2,1-3H3/q+1
InChIKeyXUAXVBUVQVRIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-2,3-dimethylimidazolium – Technical Baseline


1-Butyl-2,3-dimethyl-1H-imidazol-3-ium (CAS 108203-89-0) is the cationic component of a family of 1,2,3-trialkylimidazolium ionic liquids. As a non-volatile, thermally robust cation with a molecular weight of 153.24 g/mol, it serves as a versatile platform for task-specific ionic liquids when paired with various anions [1]. Its defining structural feature is the methylation of the C2 position of the imidazolium ring, which fundamentally alters interionic hydrogen bonding networks compared to its C2-protonated analog, 1-butyl-3-methylimidazolium [2].

Why 1-Butyl-2,3-dimethylimidazolium Cannot Be Directly Substituted


Methylation at the C2 position in 1-butyl-2,3-dimethylimidazolium eliminates the most acidic proton, thereby disrupting the dominant cation-anion hydrogen-bonding network that governs the physicochemical properties of imidazolium ionic liquids [1]. This structural modification leads to counter-intuitive changes in viscosity, thermal stability, and aggregation behavior compared to the widely used 1-butyl-3-methylimidazolium (bmim) cation. Consequently, 1-butyl-2,3-dimethylimidazolium-based ionic liquids cannot be assumed to be drop-in replacements for their C2-protonated counterparts in any application where these properties are critical. The quantitative evidence below demonstrates that these differences are not marginal but substantial, directly impacting performance in high-temperature and electrochemical applications.

Quantitative Evidence vs. Closest Analogs


Enhanced Thermal Stability from C2-Methylation

The three 1-butyl-2,3-dimethylimidazolium ILs studied exhibit the highest onset temperatures under an air atmosphere when compared to other imidazolium ILs in the study, including 1-ethyl-3-methylimidazolium ethylsulfate and 1,3-dimethylimidazolium dimethylphosphate [1]. This represents a class-level inference that the C2-methylated cation confers enhanced oxidative thermal stability. For two 1-butyl-2,3-dimethylimidazolium ILs, onset temperatures measured under a nitrogen atmosphere were found to be 14°C higher than those obtained under an air gas flow [1].

Thermal stability High-temperature applications Ionic liquids

Aggregation Behavior in Aqueous Mixtures

In a direct head-to-head comparison of aqueous mixtures of the tetrafluoroborate salts, the surface thermal coefficient (bT,P) showed a clear discontinuity at X = 0.016 for 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) and at X = 0.004 for 1-butyl-2,3-dimethylimidazolium tetrafluoroborate ([bdmim][BF4]) [1]. This discontinuity is attributed to a phase transition such as aggregation.

Aggregation behavior Aqueous mixtures Thermodynamics

Electrochemical Stability Window

For the ionic liquid 1-butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide (BDMIM-TFSI), an electrochemical stability window of 4.4 V was reported at room temperature [1]. This is a quantitative benchmark for this specific cation-anion pairing.

Electrochemical window Supercapacitors Electrolytes

Catalytic Deuteration Performance

The 1-butyl-2,3-dimethylimidazolium cation, when paired with a prolinate anion, acts as a highly effective catalyst for H/D exchange reactions of Active Pharmaceutical Ingredients (APIs) using CDCl3 as a deuterium source. In the specific case of flunitrazepam, up to 95% deuterium incorporation was achieved into the molecule's most acidic hydrogens, and the reaction reached maximum conversion in less than 10 hours [1]. The process was successfully scaled up to isolate deuterated flunitrazepam with an 89% yield [1].

Catalysis Deuteration Pharmaceutical synthesis

Ionic Conductivity Benchmark

The ionic liquid 1-butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide (BDMIM-TFSI) exhibited an ionic conductivity of 1.65 mS cm⁻¹ at room temperature [1].

Ionic conductivity Supercapacitors Electrolytes

Viscosity and Density Data

Comprehensive density and dynamic viscosity data have been reported for pure 1-butyl-2,3-dimethylimidazolium tetrafluoroborate ([Bmmim][BF4]) over a temperature range of 298.15 K to 353.15 K at atmospheric pressure [1]. The data were fitted to the Vogel-Fulcher-Tammann (VFT) equation for viscosity and an empirical linear equation for density, enabling predictive modeling [1].

Viscosity Density Physicochemical properties

Optimal Applications Based on Quantifiable Differentiation


High-Temperature Lubricants and Thermal Fluids

The superior thermal stability of 1-butyl-2,3-dimethylimidazolium-based ILs, as evidenced by their highest onset temperatures in TGA studies, makes them prime candidates for high-temperature lubricants and thermal fluids where conventional ionic liquids would degrade [1]. The 14°C increase in onset temperature under inert atmosphere further supports their use in oxygen-sensitive high-temperature applications [1].

Aqueous Biphasic Catalysis and Extraction Processes

The distinct aggregation behavior of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate, which aggregates at a four-fold lower concentration in water than its C2-protonated analog, can be exploited to fine-tune phase separation and mass transfer in biphasic catalysis and liquid-liquid extraction processes [1].

Electrolytes for Supercapacitors and Batteries

The 1-butyl-2,3-dimethylimidazolium cation, when paired with the bis(trifluoromethylsulfonyl)imide anion, provides an electrochemical stability window of 4.4 V and an ionic conductivity of 1.65 mS cm⁻¹, making it a viable electrolyte for high-voltage supercapacitors and next-generation batteries [1].

Metal-Free Deuteration of Pharmaceuticals

The 1-butyl-2,3-dimethylimidazolium cation, in combination with a prolinate anion, serves as a highly effective, metal-free catalyst for H/D exchange reactions in active pharmaceutical ingredients under mild conditions, achieving up to 95% deuterium incorporation and 89% isolated yield [1].

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